molecular formula C18H20N2O3 B368409 2-{1-[2-(2-Methoxyphenoxy)ethyl]benzimidazol-2-yl}ethan-1-ol CAS No. 941540-70-1

2-{1-[2-(2-Methoxyphenoxy)ethyl]benzimidazol-2-yl}ethan-1-ol

Cat. No. B368409
CAS RN: 941540-70-1
M. Wt: 312.4g/mol
InChI Key: ARAKZYSQRLOAHB-UHFFFAOYSA-N
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Description

2-{1-[2-(2-Methoxyphenoxy)ethyl]benzimidazol-2-yl}ethan-1-ol, also known as MIBE, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic properties. MIBE is a benzimidazole derivative that has been shown to have anti-inflammatory, anti-cancer, and anti-angiogenic effects.

Advantages and Limitations for Lab Experiments

2-{1-[2-(2-Methoxyphenoxy)ethyl]benzimidazol-2-yl}ethan-1-ol has several advantages for lab experiments, including its synthetic accessibility, high purity, and ability to target CK2. However, 2-{1-[2-(2-Methoxyphenoxy)ethyl]benzimidazol-2-yl}ethan-1-ol has some limitations, including its low solubility in water and its potential toxicity at high concentrations.

Future Directions

There are several future directions for research on 2-{1-[2-(2-Methoxyphenoxy)ethyl]benzimidazol-2-yl}ethan-1-ol. One area of research is the development of 2-{1-[2-(2-Methoxyphenoxy)ethyl]benzimidazol-2-yl}ethan-1-ol analogs with improved solubility and bioavailability. Another area of research is the investigation of 2-{1-[2-(2-Methoxyphenoxy)ethyl]benzimidazol-2-yl}ethan-1-ol's potential therapeutic properties in other diseases such as diabetes and neurodegenerative diseases. Additionally, further studies are needed to fully understand the mechanism of action of 2-{1-[2-(2-Methoxyphenoxy)ethyl]benzimidazol-2-yl}ethan-1-ol and its potential side effects.
Conclusion:
In conclusion, 2-{1-[2-(2-Methoxyphenoxy)ethyl]benzimidazol-2-yl}ethan-1-ol is a synthetic compound that has gained attention in scientific research due to its potential therapeutic properties. 2-{1-[2-(2-Methoxyphenoxy)ethyl]benzimidazol-2-yl}ethan-1-ol has been shown to have anti-inflammatory, anti-cancer, and anti-angiogenic effects. The synthesis of 2-{1-[2-(2-Methoxyphenoxy)ethyl]benzimidazol-2-yl}ethan-1-ol involves the reaction of 2-aminobenzimidazole with 2-(2-methoxyphenoxy)ethanol in the presence of a base catalyst. 2-{1-[2-(2-Methoxyphenoxy)ethyl]benzimidazol-2-yl}ethan-1-ol has several advantages for lab experiments, including its synthetic accessibility and ability to target CK2. However, 2-{1-[2-(2-Methoxyphenoxy)ethyl]benzimidazol-2-yl}ethan-1-ol has some limitations, including its low solubility in water and potential toxicity at high concentrations. There are several future directions for research on 2-{1-[2-(2-Methoxyphenoxy)ethyl]benzimidazol-2-yl}ethan-1-ol, including the development of 2-{1-[2-(2-Methoxyphenoxy)ethyl]benzimidazol-2-yl}ethan-1-ol analogs and investigation of its potential therapeutic properties in other diseases.

Synthesis Methods

The synthesis of 2-{1-[2-(2-Methoxyphenoxy)ethyl]benzimidazol-2-yl}ethan-1-ol involves the reaction of 2-aminobenzimidazole with 2-(2-methoxyphenoxy)ethanol in the presence of a base catalyst. The reaction yields 2-{1-[2-(2-Methoxyphenoxy)ethyl]benzimidazol-2-yl}ethan-1-ol as a white solid with a melting point of 169-171°C. The purity of the compound can be confirmed by nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.

Scientific Research Applications

2-{1-[2-(2-Methoxyphenoxy)ethyl]benzimidazol-2-yl}ethan-1-ol has been studied for its potential therapeutic properties in various scientific research fields. In cancer research, 2-{1-[2-(2-Methoxyphenoxy)ethyl]benzimidazol-2-yl}ethan-1-ol has been shown to inhibit the growth of cancer cells and induce apoptosis (programmed cell death) in vitro and in vivo. 2-{1-[2-(2-Methoxyphenoxy)ethyl]benzimidazol-2-yl}ethan-1-ol has also been studied for its anti-inflammatory properties in the treatment of inflammatory diseases such as rheumatoid arthritis and multiple sclerosis. Additionally, 2-{1-[2-(2-Methoxyphenoxy)ethyl]benzimidazol-2-yl}ethan-1-ol has been shown to have anti-angiogenic effects, which can prevent the growth and spread of tumors.

properties

IUPAC Name

2-[1-[2-(2-methoxyphenoxy)ethyl]benzimidazol-2-yl]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O3/c1-22-16-8-4-5-9-17(16)23-13-11-20-15-7-3-2-6-14(15)19-18(20)10-12-21/h2-9,21H,10-13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARAKZYSQRLOAHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OCCN2C3=CC=CC=C3N=C2CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{1-[2-(2-Methoxyphenoxy)ethyl]benzimidazol-2-yl}ethan-1-ol

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